GSK-843

Necroptosis Kinase Inhibition Biochemical Assay

RIPK3 inhibitor choice determines experimental outcome. GSK'840 fails in murine models; GSK'872 exhibits toxicity >1 µM. GSK-843 delivers cross-species activity with validated selectivity. • RIPK3 IC50: 6.5 nM (kinase), 8.6 nM (domain binding) • >115-fold selectivity vs. 262 off-target kinases (IC50 >1 µM) • Active in human HT-29 & murine L929/PEC cells • EC50 <0.12-3 µM in TNF/zVAD/IAP agonist-treated necroptosis assays • PDB: 9iwz co-crystal structure available for structure-based design

Molecular Formula C19H15N5S2
Molecular Weight 377.5 g/mol
Cat. No. B560488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-843
SynonymsGSK843;  GSK-843;  3-Benzothiazol-5-yl-7-(2,5-dimethyl-2H-pyrazol-3-yl)-thieno[3,2-c]pyridin-4-ylamine
Molecular FormulaC19H15N5S2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C
InChIInChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21)
InChIKeyBPKSNNJTKPIZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-843 (GSK'843): A Validated RIPK3 Kinase Inhibitor for Necroptosis Research and Inflammation Studies


GSK-843 (also designated GSK'843) is a small-molecule, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3/RIP3), a central mediator of necroptotic cell death and inflammatory signaling [1]. It was developed by GlaxoSmithKline and is disclosed in patent WO/2014043446 A1 as compound example 1 [2]. GSK-843 exhibits potent biochemical inhibition of RIPK3 kinase activity (IC50 = 6.5 nM) and high-affinity binding to the kinase domain (IC50 = 8.6 nM) [1]. Unlike pan-kinase inhibitors, GSK-843 demonstrates substantial selectivity across the human kinome, with negligible activity against 262 other kinases (IC50 >1 μM), providing researchers with a targeted tool compound for interrogating RIPK3-dependent pathways in both human and murine systems .

Why Substituting GSK-843 with Other RIPK3 Inhibitors Like GSK-872 or GSK-840 Compromises Experimental Validity


Within the RIPK3 inhibitor class, compounds are not interchangeable. Significant disparities exist in species specificity, cellular potency, and reported toxicity profiles that can lead to irreproducible or misleading results if the wrong analog is selected [1]. For instance, the closely related analog GSK'840 exhibits higher biochemical potency but is strictly active only against primate RIPK3, rendering it ineffective in widely used murine disease models [1]. Conversely, while GSK'872 is active in both primate and rodent systems, it has been documented to cause toxicity at concentrations exceeding 1 μM in vivo, which can confound phenotypic interpretation [1]. Furthermore, in developmental assays, the concentration at which each inhibitor induces teratogenic effects varies dramatically, necessitating careful selection based on the specific experimental window and required selectivity profile [2].

GSK-843 Differentiation Evidence: Comparative Biochemical, Cellular, and Selectivity Metrics vs. RIPK3 Inhibitor Analogs


Comparative Biochemical Potency: GSK-843 vs. GSK-872 and GSK-840 in RIPK3 Kinase Assays

In direct head-to-head ADP-Glo kinase assays performed on recombinant human RIPK3, GSK-843 demonstrates nanomolar inhibitory potency (IC50 = 6.5 nM). While this represents robust biochemical inhibition, it is less potent than its analogs GSK-872 (IC50 = 1.3 nM) and GSK-840 (IC50 ~0.9 nM) under identical experimental conditions [1]. This quantitative difference establishes a clear hierarchy for applications requiring maximal target engagement.

Necroptosis Kinase Inhibition Biochemical Assay

Broad Kinome Selectivity: GSK-843 Profiled Against 262 Kinases

GSK-843 demonstrates minimal off-target kinase engagement when profiled against a panel of 262 kinases in a competitive binding assay. Against all non-RIPK3 kinases tested, including the structurally related RIP5, GSK-843 exhibits an IC50 >1 μM at 10 μM ATP . This level of kinome-wide selectivity is essential for drawing causal inferences from cellular and in vivo studies.

Kinase Selectivity Off-Target Profiling Chemical Probe

Cross-Species Cellular Activity: Human and Murine Necroptosis Inhibition

In cellular models of TNF-induced necroptosis (TNF + zVAD + IAP agonist), GSK-843 effectively rescues cell viability in both human (HT-29) and murine (PEC, L929) cells with EC50 values ranging from <0.12 μM to 3 μM [1]. In contrast, the more potent analog GSK'840 is only active against primate RIPK3, making it completely ineffective in murine models [2]. The analog GSK'872 also shows cross-species activity but is associated with toxicity at higher concentrations [2].

Cross-Species Pharmacology Necroptosis Cell Viability

Differential Toxicity Thresholds in Developmental Models: GSK-843 vs. GSK-872 and GSK-840

In a zebrafish developmental toxicity study, the teratogenic concentration for GSK-843 was observed at 5 μM, with an experimental working concentration of 2.5 μM [1]. This is significantly lower than the teratogenic concentrations for GSK-872 (100 μM) and GSK-840 (20 μM), indicating that GSK-843 exhibits developmental toxicity at substantially lower concentrations than its analogs [1].

Developmental Toxicology Zebrafish Model Teratogenicity

Structural Binding Mode: Co-Crystal Structure with Murine RIPK3 Kinase Domain

The crystal structure of the mouse RIPK3 kinase domain in complex with GSK'843 has been resolved and deposited in the Protein Data Bank (PDB ID: 9iwz) [1]. This high-resolution structure confirms GSK-843 as an ATP-competitive inhibitor and provides atomic-level detail of its binding interactions, enabling structure-guided optimization and interpretation of resistance mutations.

Structural Biology X-ray Crystallography Binding Mode

Formulation and Solubility: GSK-843 In Vivo Preparation Parameters

For in vivo studies, GSK-843 exhibits moderate DMSO solubility (up to 50 mg/mL with sonication) and is insoluble in water and ethanol . Validated in vivo formulation protocols have been established, including a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O to achieve a working concentration of 0.5 mg/mL . Alternative formulations using 5% DMSO in corn oil or CMC-Na suspensions are also available.

In Vivo Pharmacology Formulation Solubility

Primary Research Applications of GSK-843 in Academic and Pharmaceutical Necroptosis Studies


In Vitro Necroptosis Pathway Validation in Human and Murine Cell Lines

GSK-843 is ideally suited for dose-response validation of RIPK3-dependent necroptosis in both human (e.g., HT-29) and murine (e.g., L929, PEC) cell culture systems. Its EC50 range of <0.12 to 3 μM in TNF/zVAD/IAP agonist-treated cells [1] provides a reliable reference for establishing concentration-response curves. Unlike GSK'840, which is inactive in murine cells, GSK-843 allows for direct comparison of RIPK3 inhibition effects across species in parallel experiments [2].

Kinase Selectivity Profiling in Mechanistic Necroptosis Research

For studies requiring unambiguous attribution of observed phenotypes to RIPK3 inhibition rather than off-target kinase effects, GSK-843 provides a well-characterized selectivity profile. With an IC50 >1 μM against 262 non-RIPK3 kinases [1], GSK-843 offers a selectivity window exceeding 115-fold, making it a superior tool compound for pathway mapping and genetic validation experiments where specificity is paramount.

Cross-Species Transitional Pharmacology: Bridging Human Cellular Assays to Murine In Vivo Models

Research programs progressing from human in vitro target validation to murine in vivo efficacy studies benefit from GSK-843's consistent cross-species activity [1]. The availability of validated in vivo formulations using DMSO/PEG300/Tween-80/ddH2O vehicles [2] streamlines the transition to animal studies. However, investigators should carefully consider the lower teratogenic threshold of GSK-843 (5 μM) relative to GSK-872 (100 μM) when designing developmental or embryogenesis studies .

Structural Biology and Computational Chemistry for RIPK3 Inhibitor Optimization

The publicly available co-crystal structure of GSK'843 bound to the murine RIPK3 kinase domain (PDB: 9iwz) [1] provides an atomic-resolution template for structure-based drug design, molecular docking studies, and rationalizing resistance mutations. This resource enables computational chemists and structural biologists to model binding interactions and guide the optimization of next-generation RIPK3 inhibitors with improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-843

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.